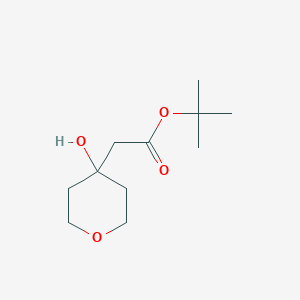

Tert-butyl 2-(4-hydroxyoxan-4-yl)acetate

Beschreibung

Tert-butyl 2-(4-hydroxyoxan-4-yl)acetate is an ester derivative featuring a tert-butyl group linked to an acetate moiety, which is further substituted with a 4-hydroxytetrahydro-2H-pyran-4-yl (4-hydroxyoxan-4-yl) group. This compound’s structure combines a lipophilic tert-butyl group with a polar hydroxyl-containing tetrahydropyran ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-hydroxyoxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)15-9(12)8-11(13)4-6-14-7-5-11/h13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOYIOPGMZLIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Hydroxyalkoxy-Substituted Analogs

Example Compound :

- tert-Butyl 2-(4-hydroxybutoxy)acetate (CAS: 475086-57-8)

- Molecular Formula : C₁₀H₂₀O₄

- Molecular Weight : 204.26 g/mol

- Substituent : Linear 4-hydroxybutoxy chain.

- Key Differences :

- The linear hydroxyalkoxy group enhances solubility in polar solvents compared to the cyclic 4-hydroxyoxan-4-yl group.

- Applications include use as a synthetic intermediate for drug delivery systems due to its hydrolytic stability .

Aromatic-Substituted Analogs

Example Compounds :

1. tert-Butyl 2-(4-bromophenyl)acetate (CAS: 33155-58-7)

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Substituent : 4-Bromophenyl group.

- Key Properties :

- Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Used in synthesizing glucagon receptor antagonists .

tert-Butyl 2-(4-formylphenoxy)acetate (CAS: 276884-77-6) Molecular Formula: C₁₃H₁₆O₄ Molecular Weight: 236.27 g/mol Substituent: 4-Formylphenoxy group. Safety: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison :

Heterocyclic-Substituted Analogs

Example Compounds: 1. tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - Molecular Formula: C₁₈H₁₈N₂O₄S - Molecular Weight: 370.41 g/mol - Substituent: Pyridinylsulfonyl and 4-cyanophenyl groups. - Structural Insights: - Crystal structure reveals intramolecular hydrogen bonds (C–H⋯O) and π-π stacking interactions, stabilizing the molecule . - Applications: Explored for antimicrobial and anti-inflammatory activities due to nitrogen-rich heterocycles .

tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 125971-94-0) Similarity Score: 1.00 (structural similarity to parent compound) Substituent: 1,3-dioxane ring with cyanomethyl group. Key Properties:

Comparison :

- The 4-hydroxyoxan-4-yl group’s cyclic ether and hydroxyl group may confer similar metabolic stability but with distinct hydrogen-bonding capabilities compared to dioxane derivatives.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.